6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse biological activities, and a piperazine moiety, which is often found in compounds with significant pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of 6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole are serotonergic 5-HT1A and 5-HT2A/C receptors . These receptors play a crucial role in the regulation of mood and anxiety .
Mode of Action
The compound mediates its activity through the serotonergic system . It interacts with its targets, the 5-HT1A and 5-HT2A/C receptors, leading to their activation . This activation is believed to be responsible for the compound’s antidepressant-like effects .
Biochemical Pathways
The activation of the 5-HT1A and 5-HT2A/C receptors by the compound affects the serotonergic system . This system is involved in various biochemical pathways that regulate mood and anxiety. The downstream effects of these pathways contribute to the compound’s antidepressant-like activity .
Result of Action
The activation of the 5-HT1A and 5-HT2A/C receptors by the compound leads to antidepressant-like effects . These effects are observed as a reduction in immobility in the forced swim test, which is comparable to that of venlafaxine . This suggests that the compound may have potential therapeutic benefits in the treatment of depression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with a pyrimidinyl-substituted piperazine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidinyl group can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of 6-hydroxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole.
Reduction: Formation of this compound with reduced pyrimidinyl group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- 6-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
- 6-methoxy-2-[4-(quinolin-2-yl)piperazin-1-yl]-1,3-benzothiazole
Uniqueness
6-methoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to the presence of the pyrimidinyl group, which can confer specific biological activities not seen in its analogs. This uniqueness can be attributed to the electronic and steric properties of the pyrimidinyl group, which can influence the compound’s interaction with biological targets.
Properties
IUPAC Name |
6-methoxy-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-22-12-3-4-13-14(11-12)23-16(19-13)21-9-7-20(8-10-21)15-17-5-2-6-18-15/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHAADUKAQEJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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